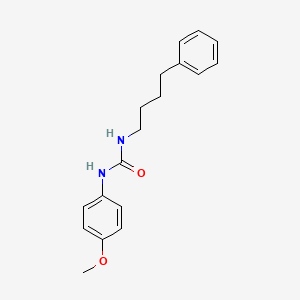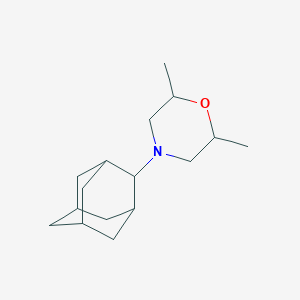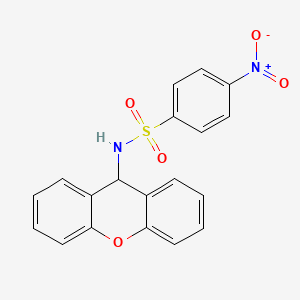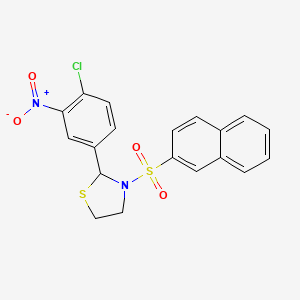
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea, also known as MPBU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a urea derivative and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea is through the inhibition of CK2 activity. CK2 is a protein kinase that phosphorylates various substrates involved in cell growth and division. By inhibiting CK2 activity, this compound can disrupt the signaling pathways involved in cell growth and division, leading to the inhibition of tumor growth and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, this compound has been shown to modulate the immune response and reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2 and has been shown to have minimal off-target effects. Additionally, this compound has good solubility in aqueous solutions and can be easily administered to cells and animals. However, this compound has some limitations, including its potential toxicity and limited bioavailability in vivo.
将来の方向性
There are several future directions for the research on N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea. One potential direction is to investigate the efficacy of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to explore the potential off-target effects and toxicity of this compound in vivo. Finally, the development of more potent and selective inhibitors of CK2 based on the structure of this compound could lead to the development of new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a urea derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been shown to be a highly selective inhibitor of CK2 and has potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to explore the full potential of this compound and its derivatives in various fields of scientific research.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea involves the reaction between 4-methoxyaniline and 4-phenylbutyl isocyanate in the presence of a base. The reaction results in the formation of this compound as a white solid with a high yield. Other methods of synthesizing this compound have also been reported, including the reaction between 4-methoxybenzoyl chloride and 4-phenylbutylamine followed by the reaction with urea.
科学的研究の応用
N-(4-methoxyphenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is its use as a selective inhibitor of protein kinase CK2, a protein that plays a crucial role in regulating cell growth and division. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer and other diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-12-10-16(11-13-17)20-18(21)19-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9,14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQRYEYMGFPFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5014154.png)
![2-[5-bromo-2-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5014156.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014162.png)

![(4-chlorobenzyl)[2-nitro-5-(1-piperazinyl)phenyl]amine](/img/structure/B5014170.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5014175.png)

![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5014195.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5014203.png)
![7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5014219.png)


![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5014250.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)